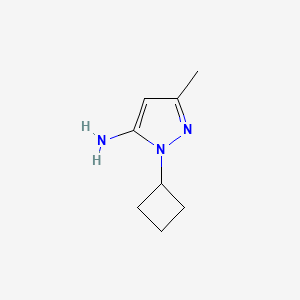

1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine

Description

Contextualization within Pyrazole (B372694) Heterocycle Chemistry

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in drug discovery, meaning it is a common feature in many biologically active compounds. nih.gov The pyrazole ring can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological targets. The chemistry of pyrazoles is rich and well-established, with numerous synthetic routes available for their preparation. jmchemsci.com These synthetic methodologies often allow for the introduction of diverse substituents, such as the cyclobutyl and methyl groups present in the target compound of this article.

Significance of the Pyrazole-5-amine Scaffold in Contemporary Academic Research

The pyrazole-5-amine scaffold, a pyrazole ring bearing an amino group at the 5-position, is of particular interest to medicinal chemists. mdpi.com This structural feature serves as a key building block for the synthesis of a variety of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. researchgate.net Compounds possessing the pyrazole-5-amine core have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comresearchgate.net The amino group provides a convenient handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.

Research Objectives and Scope of Investigation for 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine

The primary research interest in 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine lies in its utility as a synthetic intermediate for the preparation of potent and selective inhibitors of key biological targets. googleapis.comnih.gov Investigations have centered on its incorporation into larger molecular frameworks aimed at modulating the activity of enzymes implicated in various diseases.

Specifically, this compound has been utilized in the synthesis of inhibitors for:

EZH2 (Enhancer of Zeste Homolog 2): This enzyme is a histone methyltransferase that plays a crucial role in epigenetic regulation and is often dysregulated in cancer. googleapis.com The development of EZH2 inhibitors is a promising therapeutic strategy for various malignancies. googleapis.com

BET (Bromodomain and Extra-Terminal) Bromodomain Proteins: These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones and are involved in the regulation of gene transcription. nih.gov BET inhibitors have shown potential in the treatment of cancer and inflammatory diseases. nih.gov

The scope of research involving 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine is therefore focused on its efficient synthesis and its application as a key building block in the generation of novel therapeutic agents.

Detailed Research Findings

While dedicated studies on the biological activities of 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine itself are not extensively published, its importance is highlighted in patent literature and medicinal chemistry studies as a crucial intermediate.

A notable synthesis of this compound involves the reaction of (2Z)-3-Amino-2-butenenitrile with cyclobutylhydrazine (B1320886) hydrochloride in ethanol. googleapis.com This method provides a direct route to the desired pyrazole-5-amine structure.

Its application is exemplified in the synthesis of complex heterocyclic systems. For instance, it has been used as a substrate in the development of potent BET bromodomain inhibitors. nih.gov In these studies, the amine group of 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine is typically reacted with another molecule to form a larger, more complex structure designed to fit into the binding pocket of the target protein.

The selection of the cyclobutyl and methyl substituents on the pyrazole ring is often a result of structure-activity relationship (SAR) studies, where different alkyl groups are systematically varied to optimize the potency and selectivity of the final compound.

Chemical and Physical Properties

Detailed experimental data for 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine is not widely available in peer-reviewed literature. However, based on its structure, some of its key properties can be identified.

| Property | Value |

| Molecular Formula | C₈H₁₃N₃ |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | 1-cyclobutyl-3-methyl-1H-pyrazol-5-amine |

| CAS Number | 1349709-01-8 |

Related Compounds of Interest

The following table lists some related pyrazole derivatives that are also of interest in medicinal chemistry, highlighting the versatility of the pyrazole scaffold.

| Compound Name | Key Structural Features | Area of Research Interest |

| 3-Methyl-5-pyrazolone | A pyrazole with a ketone and a methyl group | Synthesis of dyes, anti-inflammatory agents |

| 1,3-Dimethyl-1H-pyrazol-5-amine | Contains two methyl groups on the pyrazole ring | Intermediate for kinase inhibitors |

| 3-Cyclopropyl-1H-pyrazol-5-amine | Features a cyclopropyl (B3062369) group instead of cyclobutyl | Investigated for anticancer properties |

Properties

IUPAC Name |

2-cyclobutyl-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-6-5-8(9)11(10-6)7-3-2-4-7/h5,7H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTSQAJDJOITRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 1 Cyclobutyl 3 Methyl 1h Pyrazol 5 Amine and Analogues

Foundational Synthetic Routes to 5-Aminopyrazoles

The synthesis of the 5-aminopyrazole scaffold is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These foundational routes are crucial as they provide the core structure upon which further modifications are made to arrive at target molecules like 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine.

Condensation Reactions of β-Ketonitriles with Hydrazines

The most common and versatile method for the synthesis of 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This reaction proceeds through a two-step mechanism. Initially, the hydrazine performs a nucleophilic attack on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate. beilstein-journals.org This intermediate is rarely isolated. nih.gov Subsequently, an intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, yielding the final 5-aminopyrazole ring system. nih.govbeilstein-journals.org

The reaction is highly adaptable, allowing for a wide variety of substituents on both the β-ketonitrile and the hydrazine, which directly translates to a diverse range of substituted 5-aminopyrazoles. nih.gov For the synthesis of a 3-methyl-1H-pyrazol-5-amine core, the reaction would typically involve acetoacetonitrile (3-oxobutanenitrile) and hydrazine hydrate (B1144303).

Table 1: Examples of 5-Aminopyrazole Synthesis via Condensation

| β-Ketonitrile | Hydrazine Derivative | Resulting 5-Aminopyrazole |

|---|---|---|

| Acetoacetonitrile | Hydrazine Hydrate | 3-Methyl-1H-pyrazol-5-amine |

| Benzoylacetonitrile | Phenylhydrazine | 1,3-Diphenyl-1H-pyrazol-5-amine |

Multi-Step Cyclization, Reduction, and Functionalization Protocols

Beyond the direct condensation approach, multi-step sequences offer alternative pathways to substituted 5-aminopyrazoles. These protocols can involve the transformation of other heterocyclic systems or the use of solid-phase synthesis techniques. nih.govchim.it

One such strategy involves the ring-opening and subsequent ring-closing of isoxazoles. chim.it Treatment of an isoxazole (B147169) with hydrazine can induce a rearrangement to form a 5-aminopyrazole. chim.it This can be a one-step or two-step process, where the isoxazole is first opened to a β-ketonitrile intermediate before the addition of hydrazine. chim.it

Solid-phase synthesis has also been employed to create libraries of 5-aminopyrazole derivatives. nih.gov In one example, a resin-bound β-ketonitrile is reacted with various hydrazines. Subsequent cleavage from the resin affords the desired 5-aminopyrazoles, a method that is efficient and versatile. nih.gov These multi-step approaches provide flexibility in introducing functional groups and building molecular complexity.

Targeted Synthesis of 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine

To synthesize the specific target compound, 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine, the foundational 3-methyl-1H-pyrazol-5-amine core must be selectively functionalized at the N1 position with a cyclobutyl group.

Regioselective N-Alkylation Approaches at the Pyrazole (B372694) N1 Position

A significant challenge in the functionalization of pyrazoles is controlling the regioselectivity of reactions, particularly N-alkylation, due to the presence of two reactive nitrogen atoms in the heterocyclic ring. researchgate.netacs.org The direct alkylation of an unsymmetrically substituted pyrazole, such as 3-methyl-1H-pyrazol-5-amine, can potentially yield two different regioisomers: the N1-alkylated and the N2-alkylated product.

The regiochemical outcome of the N-alkylation is influenced by several factors, including:

Steric Hindrance : Substituents at the C3 (or C5) position can sterically hinder the adjacent nitrogen atom (N2), making the more accessible N1 atom the preferred site for alkylation. acs.org In the case of 3-methyl-1H-pyrazol-5-amine, the methyl group at C3 would favor the introduction of the cyclobutyl group at the N1 position.

Reaction Conditions : The choice of base, solvent, and alkylating agent can significantly impact the N1/N2 ratio. acs.orgbeilstein-journals.org Systematic studies have shown that combinations like potassium carbonate in DMSO can achieve high regioselectivity for N1-alkylation of 3-substituted pyrazoles. acs.org

The synthesis of 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine would therefore likely involve the reaction of 3-methyl-1H-pyrazol-5-amine with a suitable cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate, under carefully optimized basic conditions to favor the formation of the desired N1 isomer.

Table 2: Conditions Influencing Regioselectivity of Pyrazole N-Alkylation

| Base | Solvent | General Outcome for 3-Substituted Pyrazoles | Reference |

|---|---|---|---|

| K₂CO₃ | DMSO | High regioselectivity for N1-alkylation | acs.org |

| NaH | THF | High degree of N1 regioselectivity | beilstein-journals.org |

Stereoselective Introduction of the Cyclobutyl Moiety

For the specific target compound, 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine, the cyclobutyl group is unsubstituted and therefore achiral. As such, stereoselectivity is not a consideration in its introduction.

However, if substituted or chiral cyclobutyl analogues were to be synthesized, stereoselective methods would become critical. Asymmetric synthesis of N-chiral pyrazoles has been achieved using chiral auxiliaries. nih.gov For instance, the condensation of a chiral amine derived from tert-butanesulfinamide with an aldehyde can create a chiral center that is then incorporated into the pyrazole structure. nih.gov While this specific approach is for a different type of chirality, it demonstrates that principles of asymmetric synthesis can be applied to create stereochemically defined pyrazole derivatives. For chiral cyclobutyl analogues, one might employ chiral cyclobutyl precursors or develop asymmetric alkylation methods.

Advanced Synthetic Protocols for Pyrazole Derivatives

Modern organic synthesis has introduced a variety of advanced protocols that streamline the construction of complex molecules like pyrazole derivatives. These methods often offer improvements in efficiency, atom economy, and environmental impact.

Multi-component Reactions (MCRs) : These reactions combine three or more reactants in a single step to form a product that contains portions of all the starting materials. MCRs have been used to synthesize complex fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, starting from 5-aminopyrazoles, aldehydes, and β-ketonitriles. beilstein-journals.orgnih.gov

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields for many organic transformations, including the synthesis of pyrazole derivatives. chim.it It has been successfully applied to the synthesis of fused pyrazoles like pyrazolo[3,4-b]pyridines and pyrazolo[3,4-e]indolizines. beilstein-journals.orgnih.gov

Transition Metal Catalysis : Catalysis by transition metals like palladium and rhodium opens up novel pathways for pyrazole functionalization. Palladium-catalyzed cross-coupling and cyclization reactions have been used to construct fused pyrazole heterocycles. beilstein-journals.orgnih.gov More recently, rhodium(III)-catalyzed C-H bond functionalization has been demonstrated as a powerful tool for the dual functionalization of 1-aryl-5-aminopyrazoles. rsc.org

These advanced methods provide powerful tools for not only synthesizing the basic pyrazole scaffold but also for elaborating it into a diverse array of complex and functionally rich derivatives.

Multicomponent Reaction (MCR) Strategies and One-Pot Syntheses

Multicomponent reactions (MCRs) offer a powerful and efficient avenue for the synthesis of complex molecules like pyrazoles in a single step, aligning with the principles of green chemistry by minimizing waste and energy consumption. tandfonline.comnih.gov One-pot syntheses, a related strategy, allow for sequential reactions to be carried out in the same vessel, avoiding the need for isolation of intermediates. acs.orgresearchgate.net

A common and direct approach to the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. mdpi.com For the synthesis of 1-cyclobutyl-3-methyl-1H-pyrazol-5-amine, a plausible MCR could involve the reaction of cyclobutylhydrazine (B1320886) with a suitable three-carbon synthon possessing a nitrile group, which would ultimately be converted to the C5-amino group. For instance, a four-component reaction involving an aldehyde, malononitrile, and hydrazine hydrate has been reported for the synthesis of functionalized pyrazoles. tandfonline.com

Researchers have developed efficient one-pot, three-component procedures for preparing 3,5-disubstituted 1H-pyrazoles, which could be adapted for the target molecule. organic-chemistry.org Another versatile one-pot method involves the reaction of 5-aminopyrazoles with azlactones to generate fused pyridine (B92270) derivatives, showcasing the utility of the C5-amino group as a synthetic handle. nih.gov Furthermore, enzyme-catalyzed one-pot systems are emerging as green alternatives for the synthesis of 1,3,5-trisubstituted pyrazoles. acs.org

Table 1: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Phenyl hydrazine, Malononitrile, Aldehydes | Water, Iodine | Functionalized Pyrazoles | tandfonline.com |

| Hydrazines, 1,3-Diketones | Amberlyst-70, Aqueous media | Substituted Pyrazoles | tandfonline.com |

| Aldehydes, Ethyl acetoacetate, Malononitrile, Hydrazine hydrate | Cocamidopropyl betaine, Water | Dihydropyrano[2,3-c]pyrazoles | tandfonline.com |

| Phenyl hydrazines, Nitroolefins, Benzaldehydes | Immobilized Lipase | 1,3,5-Trisubstituted Pyrazoles | acs.org |

Transition Metal-Catalyzed Reaction Pathways

Transition metal catalysis has revolutionized organic synthesis, and the construction and functionalization of the pyrazole ring are no exception. rsc.org These methods often proceed under mild conditions with high efficiency and selectivity.

Iron-catalyzed multicomponent syntheses of tri-substituted pyrazoles have been developed using biomass-derived alcohols as the primary feedstock. rsc.orgresearchgate.netrsc.org This approach represents a sustainable method for forming C-C and C-N bonds. Palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide provides a route to pyrazole derivatives. organic-chemistry.org

Direct C-H functionalization of the pyrazole core is a particularly powerful strategy, as it avoids the need for pre-functionalized starting materials. researchgate.net Transition metals like palladium, rhodium, and iridium are commonly employed for the arylation, alkenylation, and alkynylation of pyrazole C-H bonds. researchgate.net The inherent directing properties of the pyrazole nitrogen atoms can be exploited to control the regioselectivity of these transformations. researchgate.net For a pre-formed 1-cyclobutyl-3-methyl-1H-pyrazol-5-amine core, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, could be employed to further functionalize the molecule, for example, by arylating the C5-amino group.

Table 2: Transition Metal-Catalyzed Reactions for Pyrazole Synthesis and Functionalization

| Reaction Type | Catalyst | Key Features | Reference |

|---|---|---|---|

| Multicomponent Dehydrogenative Coupling | Iron(II) pincer complex | Utilizes biomass-derived alcohols | rsc.orgresearchgate.netrsc.org |

| Four-Component Coupling | Palladium | Incorporates CO and an aryl iodide | organic-chemistry.org |

| C-H Arylation | Palladium, Rhodium, Iridium | Direct functionalization of the pyrazole ring | researchgate.net |

| Cross-Coupling/Electrocyclization | Palladium | Tandem reaction of enol triflates and diazoacetates | organic-chemistry.org |

Metal-Free and Organocatalytic Synthesis Methods

In recent years, there has been a significant shift towards the development of metal-free and organocatalytic synthetic methods to reduce the environmental impact and cost associated with transition metal catalysts. ias.ac.in

Organocatalysis, which utilizes small organic molecules as catalysts, has been successfully applied to the synthesis of pyrazoles. For instance, secondary amines have been used to catalyze the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, yielding substituted pyrazoles with high regioselectivity. nih.gov This reaction proceeds efficiently at room temperature with a simple and inexpensive catalyst. nih.gov Enantioselective synthesis of pyrazoles bearing a quaternary stereocenter has been achieved through quinine-derived thiourea-catalyzed additions. nih.gov One-pot asymmetric synthesis of tetrahydropyrano[2,3-c]pyrazoles has also been developed using secondary amine catalysis. acs.org

Temperature-controlled divergent synthesis of pyrazoles and their N-tosylated analogues has been achieved via electrophilic cyclization in the absence of transition-metal catalysts and oxidants. mdpi.comnih.gov These reactions can be performed in ionic liquids or ethanol, offering a green alternative. nih.gov

Green Chemistry and Sustainable Synthetic Techniques

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds like pyrazoles. tandfonline.comthieme-connect.com This includes the use of greener solvents, catalyst-free conditions, and energy-efficient technologies.

Water has been widely explored as a green solvent for pyrazole synthesis. thieme-connect.com For example, the synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved in water under catalyst-free conditions. tandfonline.com The use of catalysts such as PEG-SO3H in aqueous media for one-pot reactions of dicarbonyl compounds and hydrazines further enhances the sustainability of these processes. tandfonline.com

Iron-catalyzed synthesis of pyrazoles from biomass-derived alcohols is another notable example of a sustainable approach. rsc.orgresearchgate.netrsc.org These methods avoid the use of pre-functionalized starting materials and noble metal catalysts. rsc.orgresearchgate.net The use of ionic liquids in conjunction with transition metal catalysts also presents a greener alternative, as the catalyst can often be recycled. ias.ac.in

Derivatization Strategies of the 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine Core

The 1-cyclobutyl-3-methyl-1H-pyrazol-5-amine scaffold possesses multiple sites for derivatization, allowing for the generation of a diverse library of analogues for various applications. The primary points for functionalization are the C5-amino group and the C3-methyl group.

Functionalization at the C5-Amino Group

The C5-amino group is a versatile handle for a wide range of chemical transformations. plos.orgsemanticscholar.org Common derivatization strategies include acylation, alkylation, sulfonylation, and cyclization reactions, leading to the formation of amides, alkylated amines, and sulfonylamines, respectively. semanticscholar.org

Reductive amination is a powerful one-pot method for the N-alkylation of 5-aminopyrazoles. researchgate.netmdpi.com This can be achieved through a solvent-free condensation of the aminopyrazole with an aldehyde, followed by in situ reduction of the resulting imine. mdpi.com The C5-amino group can also participate in cyclization reactions to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. semanticscholar.org

Oxidative dehydrogenative coupling of pyrazol-5-amines can lead to the formation of highly functionalized heteroaromatic azo compounds. nih.govacs.org These reactions can be controlled to achieve selective C-I and N-N bond formation or copper-catalyzed oxidative coupling. nih.govacs.org Furthermore, the C5-amino group can direct the functionalization of other positions on the pyrazole ring. For instance, laccase-mediated C-4 arylation of 5-aminopyrazoles has been reported, proceeding under mild conditions without the need for amine protection. plos.orgsemanticscholar.org

Table 3: Derivatization Reactions at the C5-Amino Group of Pyrazol-5-amines

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Reductive Amination | Aldehyde, NaBH4 | N-Alkyl-5-aminopyrazole | mdpi.com |

| Acylation | Acid chloride/Anhydride | N-(Pyrazol-5-yl)amide | semanticscholar.org |

| Sulfonylation | Sulfonyl chloride | N-(Pyrazol-5-yl)sulfonamide | semanticscholar.org |

| Oxidative Coupling | Copper catalyst | Azopyrroles | nih.govacs.org |

| C-4 Arylation | Laccase, Catechols | 4-Aryl-5-aminopyrazole | plos.orgsemanticscholar.org |

Substituent Modifications and Diversification at the Pyrazole C3 Position

While the C3 position of the target molecule is defined by a methyl group, the synthesis of analogues with diverse substituents at this position is a key strategy for exploring structure-activity relationships. Synthetic routes to pyrazoles often allow for the introduction of various groups at both the C3 and C5 positions.

A flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5 starts from the coupling of protected alkynols with acid chlorides, followed by reaction with hydrazine. acs.orgcapes.gov.br This approach allows for the installation of various alkyl and aryl groups at the C5 position and a functionalized side chain at the C3 position. acs.orgcapes.gov.br The resulting functionalized side chain at C3, such as a chloromethyl or chloroethyl group, can then serve as a precursor for further modifications through nucleophilic substitution reactions. acs.org

For the synthesis of analogues of 1-cyclobutyl-3-methyl-1H-pyrazol-5-amine, one could envision starting with different β-diketones or their equivalents in the initial cyclocondensation reaction with cyclobutylhydrazine. This would allow for the introduction of a wide range of substituents at the C3 position, thereby enabling the creation of a diverse library of compounds for further investigation.

Transformations Involving the Cyclobutyl Substituent

The cyclobutyl motif, due to its unique conformational properties and inherent ring strain, offers a versatile platform for a variety of chemical transformations. While research specifically detailing the transformations of the cyclobutyl substituent on 1-cyclobutyl-3-methyl-1H-pyrazol-5-amine is limited, a broader examination of analogous systems in heterocyclic and carbocyclic chemistry provides insight into potential synthetic strategies. These transformations can be broadly categorized into functionalization of the cyclobutyl ring and rearrangements leading to larger or more complex ring systems.

C-H Functionalization of the Cyclobutyl Ring

Direct functionalization of the C-H bonds of the cyclobutyl ring represents an efficient strategy to introduce molecular complexity without the need for pre-installed functional groups. Research in this area has largely focused on metal-catalyzed reactions, which can offer high levels of regio- and stereoselectivity.

Recent advancements have demonstrated the feasibility of C-H functionalization on cyclobutane (B1203170) rings, particularly those activated by an adjacent functional group. For instance, palladium-catalyzed C-H arylation has been successfully applied to aminomethyl-cyclopropanes and -cyclobutanes. This approach utilizes a directing group, such as a tertiary alkylamine, to guide the catalyst to a specific C-H bond. While not demonstrated on a pyrazole-substituted cyclobutane, this methodology suggests that the pyrazole nitrogen or the amine functionality on the pyrazole ring could potentially direct a metal catalyst to functionalize the C-H bonds of the N-cyclobutyl group.

Another powerful technique is the rhodium(II)-catalyzed C-H insertion of carbenes. Studies on arylcyclobutanes have shown that the choice of rhodium catalyst can selectively target different positions on the cyclobutane ring. For example, sterically demanding catalysts can favor functionalization at the less hindered C3 position, while electronically biased catalysts may prefer the benzylic C1 position. This highlights the potential for selectively introducing substituents at various positions of the cyclobutyl ring in 1-cyclobutyl-3-methyl-1H-pyrazol-5-amine analogues, depending on the catalyst and directing group strategy employed.

A formal γ-C–H functionalization of cyclobutyl ketones has also been developed, proceeding through a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate. This intermediate can then undergo a palladium-catalyzed C-C bond cleavage and functionalization. While this specific sequence requires a ketone functionality, it underscores the potential for innovative C-H functionalization strategies on four-membered rings.

Table 1: Examples of C-H Functionalization on Cyclobutane Systems

| Catalyst System | Substrate Type | Position of Functionalization | Type of Functionalization |

| Palladium(II) / N-acetyl amino acid ligand | Aminomethyl-cyclobutanes | γ-C(sp³)–H | Arylation |

| Rh₂(S-TCPTAD)₄ | Arylcyclobutanes | C1 (tertiary benzylic) | C-H Insertion |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | Arylcyclobutanes | C3 (secondary) | C-H Insertion |

Ring Expansion and Rearrangement Reactions

The inherent strain in the cyclobutane ring can be harnessed to drive ring-expansion and rearrangement reactions, providing access to larger and often more complex molecular architectures. These transformations are typically promoted by acid, heat, or transition metals.

One potential transformation is the acid-catalyzed ring expansion of a cyclobutanol (B46151) derivative. For example, the treatment of 2-hydroxycyclobutanones with aromatic amines can lead to the formation of various nitrogen-containing heterocycles through a tandem sequence of reactions. While this specific substrate is not directly analogous to 1-cyclobutyl-3-methyl-1H-pyrazol-5-amine, it illustrates the principle of using a functionalized cyclobutane as a precursor to more elaborate structures.

Furthermore, rearrangement reactions of cyclobutyl derivatives can be initiated under thermal or photochemical conditions. While specific examples involving N-cyclobutyl pyrazoles are not prevalent in the literature, the general principles of carbocation rearrangements suggest that protonation or Lewis acid activation of the cyclobutyl ring could lead to ring-expanded products, such as cyclopentyl derivatives. The stability of the resulting carbocation would be a key factor in determining the feasibility and outcome of such a reaction.

The development of novel methods for the selective transformation of cyclobutanes continues to be an active area of research. These methods often exploit the unique reactivity of the strained four-membered ring to construct a variety of interesting compounds through ring-expansion, contraction, and ring-opening reactions. The application of these strategies to 1-cyclobutyl-3-methyl-1H-pyrazol-5-amine and its analogues could provide access to a diverse range of novel chemical entities with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation of 1 Cyclobutyl 3 Methyl 1h Pyrazol 5 Amine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of pyrazole (B372694) derivatives in solution. One- and two-dimensional NMR experiments provide comprehensive information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer primary data for structural confirmation. nih.gov In a typical ¹H NMR spectrum of a 1,3,5-substituted pyrazole, the proton on the C4 position of the pyrazole ring appears as a characteristic singlet. The chemical shifts of the protons on the cyclobutyl and methyl substituents provide evidence for their presence and electronic environment. For instance, the methyl group protons typically resonate as a singlet in the upfield region, while the cyclobutyl protons exhibit complex multiplets.

¹³C NMR spectroscopy is crucial for identifying all carbon atoms in the molecule, including quaternary carbons, which are not observable by ¹H NMR. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are indicative of the substitution pattern and help confirm the regiochemistry. ktu.edu The broadening of C3 and C5 signals can sometimes indicate a tautomeric equilibrium in NH-pyrazole analogues. ktu.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Pyrazole Amine Analogue

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole Ring | ||

| H-4 | ~5.7 | ~85 |

| C-3 | - | ~154 |

| C-5 | - | ~149 |

| Substituents | ||

| N-CH₃ | ~3.4 | ~34 |

| C-CH₃ | ~2.5 | ~14 |

| Phenyl H | ~7.3-7.8 | ~120-140 |

| tert-Butyl H | ~1.2 | ~31 (C), ~30 (CH₃) |

Note: Data is illustrative and based on findings for various pyrazole analogues. mdpi.comresearchgate.net

Two-dimensional (2D) NMR techniques are indispensable for resolving complex structures and confirming assignments made from 1D spectra.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is fundamental for establishing connectivity across several bonds, typically 2 to 4 bonds. It reveals correlations between protons and carbons that are not directly attached. For pyrazole analogues, HMBC is used to:

Confirm the position of substituents by observing correlations between the substituent protons (e.g., N-cyclobutyl protons) and the pyrazole ring carbons (C5). rsc.org

Assign quaternary carbons of the pyrazole ring by identifying their long-range couplings to nearby protons. nih.govktu.edu

Distinguish between regioisomers by observing key three-bond correlations, such as between N-alkyl protons and the C5 carbon of the pyrazole ring. ktu.edursc.org

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons. It detects through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. This is particularly useful for:

Confirming regiochemical assignments by observing NOEs between protons on a substituent and protons on the pyrazole ring. ktu.edu For example, an NOE between the N1-substituent protons and the C5-substituent protons confirms their proximity. rsc.org

Determining the stereochemistry and preferred conformation of the molecule in solution. nih.govktu.edu

Table 2: Key 2D NMR Correlations for Structural Elucidation of Pyrazole Analogues

| 2D NMR Technique | Correlation Observed | Information Gained |

|---|---|---|

| HMBC | Protons on N1-substituent ↔ C5 of pyrazole ring | Confirms N1 substitution and connectivity. ktu.edursc.org |

| HMBC | Proton H4 ↔ C3 and C5 of pyrazole ring | Confirms pyrazole ring structure. nih.gov |

| NOESY | Protons on N1-substituent ↔ Proton on C5-substituent | Confirms regiochemistry and spatial proximity. rsc.orgnih.gov |

| NOESY | Protons on N1-substituent ↔ Proton H5 (in 1,3-disubstituted pyrazoles) | Confirms regiochemistry. ktu.edu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. youtube.com For 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine and its analogues, the IR spectrum would display key absorption bands confirming its structural features.

The most prominent peaks include:

N-H Stretching: The primary amine (-NH₂) group typically shows two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. libretexts.orgyoutube.com A secondary amine (N-H) shows a single sharp peak in this region. researchgate.net

C-H Stretching: Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are characteristic of the sp³-hybridized C-H bonds in the cyclobutyl and methyl groups. libretexts.orglibretexts.org

C=C and C=N Stretching: The pyrazole ring exhibits characteristic stretching vibrations for C=C and C=N bonds in the 1500-1600 cm⁻¹ region. mdpi.com

N-H Bending: The primary amine group also shows a bending (scissoring) vibration around 1590-1650 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Pyrazole Amine Analogues

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 | Two sharp peaks libretexts.org |

| Alkyl (Cyclobutyl, Methyl) | C-H Stretch | 2850 - 2960 | Strong, sharp libretexts.org |

| Pyrazole Ring | C=N, C=C Stretch | 1500 - 1600 | Medium to strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the compound's elemental formula. acs.org Techniques like electrospray ionization (ESI) are commonly used. mdpi.com The measured exact mass is compared to the calculated mass for the proposed formula, with a small mass error confirming the elemental composition. mdpi.com

Beyond molecular weight validation, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can help to confirm the connectivity of the different parts of the molecule, such as the pyrazole core and its substituents.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

While NMR provides the structure in solution, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net This technique is contingent on the ability to grow a suitable single crystal of the compound. mdpi.com

The analysis yields precise data on:

Connectivity and Regiochemistry: It provides definitive proof of the substitution pattern on the pyrazole ring.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles confirm the geometry of the pyrazole ring and its substituents. spast.org

Conformation: It reveals the preferred conformation of the cyclobutyl ring and its orientation relative to the pyrazole ring.

Intermolecular Interactions: The crystal packing reveals information about hydrogen bonding (e.g., involving the amine group) and other intermolecular forces that stabilize the crystal lattice. spast.orgresearchgate.net

The structural solution also provides key crystallographic parameters, such as the crystal system and space group. mdpi.comspast.org

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. For pyrazole analogues, the absorption bands are typically associated with π → π* transitions within the conjugated pyrazole system. nist.gov The position (λ_max) and intensity of these absorption maxima can be influenced by the nature and position of substituents on the ring as well as the solvent used.

Morphological Characterization of Nanoparticle-Modified Pyrazole Composites

The morphological analysis of nanoparticle-modified pyrazole composites is crucial for understanding the size, shape, and surface characteristics of these materials, which in turn influence their physicochemical properties and potential applications. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Field Emission Scanning Electron Microscopy (FE-SEM) are instrumental in elucidating the structural features of these composites.

Research into pyrazole-enriched cationic nanoparticles has demonstrated the successful formulation of spherical nanoparticles. mdpi.com In one study, both an empty copolymer and a pyrazole-loaded copolymer exhibited a spherical morphology. mdpi.com The average particle size for the empty copolymer was 343 nm, while the pyrazole-loaded nanoparticles had a slightly smaller average size of 333 nm, indicating that the loading of the pyrazole derivative did not significantly alter the spherical shape of the nanoparticles. mdpi.com

In the context of bio-composites, novel pyrazole cross-linked chitosan (B1678972) derivatives modified with zinc oxide nanoparticles have been synthesized and characterized. mdpi.comnih.gov The chemical, internal, and morphological structure of these derivatives were emphasized through various analytical techniques, including SEM and TEM. mdpi.comnih.gov

Furthermore, the morphological features of a cobalt-based metal-organic framework (MOF) composite with silver oxide nanoparticles (Co-MOF@Ag2O) have been investigated. nih.gov FE-SEM imagery revealed the formation of aggregated spherical nanocomposite particles with sizes ranging from 11 to 30 nm. nih.gov

The following table summarizes the morphological characteristics of different nanoparticle-modified pyrazole composites as reported in various studies.

| Composite Material | Characterization Technique | Observed Morphology | Particle Size |

| Pyrazole-Enriched Cationic Nanoparticles (CB1H-P7 NPs) | SEM | Spherical | 333 nm |

| Empty Cationic Copolymer Nanoparticles (P7) | SEM | Spherical | 343 nm |

| Pyrazole Cross-Linked Chitosan with ZnO Nanoparticles | SEM, TEM | Not specified | Not specified |

| Co-MOF@Ag2O Nanocomposite | FE-SEM | Aggregated Spherical | 11 - 30 nm |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Applications of Pyrazole 5 Amine Derivatives

General Principles of SAR in Pyrazole-Based Compounds

The biological activity of pyrazole (B372694) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. researchgate.net The pyrazole core itself is a five-membered aromatic ring with two adjacent nitrogen atoms, which imparts a unique electronic and structural character. nih.govnih.gov The N1 position features a pyrrole-like nitrogen that can act as a hydrogen bond donor, while the N2 position has a pyridine-like nitrogen that serves as a hydrogen bond acceptor. nih.gov

Key principles governing the SAR of pyrazoles include:

Electronic Effects : The electron density within the pyrazole ring significantly influences its interaction with biological targets. researchgate.net Positions C3 and C5 are electron-deficient and susceptible to nucleophilic attack, whereas position C4 is electron-rich and prone to electrophilic substitution. mdpi.commdpi.comtsijournals.com The addition of electron-donating or electron-withdrawing groups can modulate the reactivity and binding affinity of the molecule. researchgate.net

Steric Factors : The size and spatial arrangement of substituents are critical. researchgate.net Bulky groups can create steric hindrance, potentially preventing the molecule from fitting into the binding site of a target protein. researchgate.netacs.org Conversely, smaller substituents might allow for a more optimal fit and stronger interactions. researchgate.net

Influence of Substituents on Biological Activities

The substituent at the N1 position of the pyrazole ring plays a significant role in modulating the compound's interaction with its biological target and its physicochemical properties. While direct SAR studies comparing an N1-cyclobutyl group to other alicyclic analogues for pyrazol-5-amine derivatives are not extensively detailed in the provided results, general principles can be inferred.

In a study on meprin inhibitors, a pyrazole derivative bearing a cyclopentyl moiety at the C3(5) position exhibited inhibitory activity similar to a 3,5-diphenylpyrazole, whereas methyl or benzyl (B1604629) groups led to a decrease in activity. nih.gov This suggests that non-aromatic, cyclic substituents can be well-tolerated and may confer favorable properties. Alicyclic groups like cyclobutyl are often used in medicinal chemistry to explore the size and shape of hydrophobic pockets in target proteins. They increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The choice between a cyclopropyl (B3062369), cyclobutyl, or larger cycloalkane ring allows chemists to systematically probe the steric limits of a binding site.

| N1-Substituent | General Impact on Properties | Rationale |

| Cyclobutyl | Increases lipophilicity; explores steric space. | Fills hydrophobic pockets in target proteins; offers a balance of size and flexibility. |

| Cyclopropyl | Increases lipophilicity; introduces conformational rigidity. | Smaller and more rigid than cyclobutyl, allowing for fine-tuning of vectoral orientation within a binding site. |

| Phenyl | Increases lipophilicity; potential for π-π stacking interactions. | Can provide additional binding interactions if an aromatic pocket is present. |

| Methyl | Minor increase in lipophilicity; minimal steric bulk. | Used as a small, non-interactive probe of a binding pocket. |

The electronic properties of substituents have a profound impact on the biological efficacy of pyrazole derivatives.

Electron-Withdrawing Groups (EWGs) : Numerous studies have shown that the addition of EWGs (e.g., nitro, chloro, bromo, trifluoromethyl) can enhance the biological activity of pyrazole compounds. nih.gov For instance, in the development of anticancer agents, pyrazole derivatives with EWGs on attached phenyl rings demonstrated the greatest growth inhibition. nih.gov Similarly, the antinociceptive (pain-inhibiting) efficacy of certain pyrazoles was elevated by the addition of EWGs like nitro and bromo groups. nih.gov The presence of a trifluoromethyl group at the para position on a phenyl ring attached to a pyrazole core resulted in the most potent anticancer activity in one series of compounds. mdpi.com These groups decrease the electron density on the pyrazole ring system, which can influence binding affinity to biological targets. researchgate.net

Electron-Donating Groups (EDGs) : Conversely, electron-donating groups (e.g., alkyl, methoxy) can also confer potent activity, sometimes through different mechanisms. researchgate.net For example, pyrazole derivatives bearing EDGs showed significant antifungal and antibacterial activity. mdpi.com In some anti-inflammatory compounds, a methoxy (B1213986) moiety (an EDG) was suggested to confer additional hydrogen bonding opportunities and interaction with COX-2 active sites. nih.gov

Steric Hindrance : The size of substituents can be a determining factor in biological activity. researchgate.net Large, bulky groups can hinder the molecule's ability to bind to an enzyme or receptor. researchgate.netacs.org However, the effect is target-dependent. In some cases, bulky substituents are necessary to achieve the desired interaction. For instance, in the synthesis of tetrazole-pyrazole hybrids, bulky substituents favor the formation of a specific isomer. mdpi.com

| Substituent Type | Example Groups | General Effect on Efficacy |

| Electron-Withdrawing | -NO₂, -Cl, -Br, -CF₃ | Often increases activity (e.g., anticancer, antinociceptive). nih.govnih.govmdpi.com |

| Electron-Donating | -CH₃, -OCH₃, -OH | Can increase activity (e.g., antimicrobial, anti-inflammatory). nih.govmdpi.com |

| Sterically Hindering | Bulky alkyl or aryl groups | Can either decrease activity by preventing binding or increase it by promoting a specific conformation. researchgate.netmdpi.com |

The substituents at the N1 and C3 positions are critical for defining the SAR of pyrazole derivatives, as they often project into key binding pockets of target proteins.

N1 Position : The N1 substituent is crucial for orienting the entire molecule within a binding site. In studies of cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the N1-position of the pyrazole ring was found to be a structural requirement for potent activity. elsevierpure.com Modifications at this position can dramatically alter potency and selectivity. For example, in a series of compounds inducing a "triple response" in seedlings, analogues with different substitutions at the N1 position were synthesized to probe the SAR. nih.gov

C3 Position : The C3 position is frequently modified to interact with specific amino acid residues in a target's active site. researchgate.net The nature of the substituent at C3 can significantly affect reactivity and biological activity. researchgate.net Common substituents include methyl, phenyl, and carboxyl groups. researchgate.net In the development of DPP-4 inhibitors, the group at the C3 position was found to be essential for binding to the active site of the protein. nih.gov The preferential occupancy of the C3 position is often chosen by the most electron-donating substituents. nih.gov

The amino group, particularly when placed at the C5 position, is a key functional group in many biologically active pyrazoles. nih.gov 3(5)-Aminopyrazoles are widely used as precursors in the synthesis of more complex heterocyclic systems. nih.gov

The significance of the C5-amine moiety stems from several factors:

Hydrogen Bonding : The amine group (-NH₂) is an excellent hydrogen bond donor and can also act as an acceptor. This allows it to form crucial interactions with amino acid residues (e.g., aspartate, glutamate, serine) in the binding pockets of target proteins, anchoring the molecule and enhancing its affinity. researchgate.net

Nucleophilicity : As a nucleophilic center, the C5-amine is a reactive handle for further chemical modification, enabling the synthesis of diverse libraries of compounds for SAR studies. mdpi.com This reactivity is exploited in the creation of fused pyrazole systems like pyrazolo[1,5-a]pyrimidines. mdpi.com

Electrostatic Interactions : The amino group can be protonated under physiological conditions, acquiring a positive charge and participating in favorable electrostatic interactions with negatively charged residues on a target protein. researchgate.net

Targeted Biological Activities and Related SAR Investigations

Pyrazole-5-amine derivatives and related compounds have been investigated for a wide range of therapeutic applications, with SAR studies providing crucial insights for each target class.

Anticancer Activity : Pyrazole derivatives are extensively studied as anticancer agents. nih.govnih.gov SAR studies have revealed that efficacy is highly dependent on substitution patterns. For example, in a series of pyrazole benzothiazole (B30560) hybrids, compounds with electron-withdrawing groups on attached aryl rings showed the greatest growth inhibition against cancer cell lines. nih.gov In another series, 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were found to inhibit the growth of A549 lung cancer cells, with activity correlating to the compound's lipophilicity (logP value). nih.gov The pyrazole-3-carboxamide skeleton is a key feature in some kinase inhibitors, forming conserved hydrogen bonds with the hinge region of targets like CDK2 and FLT3. mdpi.com

Anti-inflammatory Activity : Pyrazoles are well-known anti-inflammatory agents, exemplified by the COX-2 inhibitor Celecoxib (B62257). mdpi.comnih.gov SAR studies often focus on optimizing COX-2 selectivity to minimize gastrointestinal side effects. nih.gov In one study, new azomethine compounds with an electron-withdrawing group (chlorine or nitrogen) at the ortho position of a phenyl ring showed a satisfactory anti-inflammatory effect. nih.gov

Antimicrobial Activity : The substitution pattern on the pyrazole ring is critical for antimicrobial effects. In one series, derivatives with electron-donating groups (e.g., -OH, -CH₃, -OCH₃) showed significant antifungal and antibacterial activity, while those with electron-withdrawing groups (e.g., -F, -Cl) showed enhanced antibacterial potency. mdpi.com The presence of an aliphatic amide pharmacophore, particularly a 4-piperidine moiety, was found to be important for the antimicrobial activity of certain 1,5-diaryl pyrazoles. nih.gov

Neuroprotective Activity : Pyrazole derivatives have shown potential as neuroprotective agents. nih.gov One study found that aryl azoles demonstrated neuroprotective activity in an in vitro assay, highlighting the potential for this scaffold in addressing neurodegenerative conditions. nih.gov

Research in Anticancer Properties and Antiproliferative Effects

The 5-aminopyrazole scaffold is a cornerstone in the design of novel anticancer agents, with derivatives showing significant antiproliferative effects across a wide range of cancer cell lines. nih.govmeddocsonline.org Structure-activity relationship studies have demonstrated that modifications at various positions of the pyrazole ring can dramatically influence cytotoxicity and target selectivity. meddocsonline.orgbiointerfaceresearch.com

For instance, a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their ability to inhibit the proliferation of VERO normal cells and MCF-7 breast cancer cells. mdpi.com The studies revealed that the N-terminal pyrazole ring structures play a crucial role in the antiproliferative activity. mdpi.com Similarly, another study on pyrazolyl acylhydrazones and amides identified derivative 11a as having relevant antitumor properties against HeLa, MCF-7, SKOV3, and SKMEL28 cell lines, with micromolar IC₅₀ values. nih.gov

Further research into 1,3,5-trisubstituted-1H-pyrazole derivatives identified compounds that exhibited potent, broad-spectrum anticancer activity. mdpi.com One derivative, compound III , showed a mean GI₅₀ of 0.071 μM and was particularly effective against the non-small cell lung cancer line HOP-92 (GI₅₀ < 0.01 μM) and the HCT-116 colon cancer line (GI₅₀ = 0.018 μM). mdpi.com The anticancer mechanism for some of these derivatives involves the disruption of Bcl-2's interaction with pro-apoptotic proteins, leading to a decrease in Bcl-2 gene expression and an increase in the expression of Bax, P53, and Caspase-3. mdpi.com

Investigations into other pyrazole derivatives have shown significant activity against various cancer cell lines including lung (A549), breast (MCF7), prostate (DU145), and cervical (HeLa) cancers. biointerfaceresearch.com The versatility of the pyrazole scaffold allows it to interact with multiple biological targets involved in cancer progression, such as tubulin, various kinases, and DNA. meddocsonline.orgbiointerfaceresearch.com

| Compound | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Source |

|---|---|---|---|

| Compound 52 | A549 (Lung) | 21.2 | biointerfaceresearch.com |

| Compound 52 | MCF7 (Breast) | 18.4 | biointerfaceresearch.com |

| Compound 52 | DU145 (Prostate) | 19.2 | biointerfaceresearch.com |

| Compound 52 | HeLa (Cervical) | 25.3 | biointerfaceresearch.com |

| Compound III | HOP-92 (Lung) | <0.01 | mdpi.com |

| Compound III | HCT-116 (Colon) | 0.018 | mdpi.com |

| Compound III | SNB-75 (CNS) | 0.0159 | mdpi.com |

Investigations into Antimicrobial and Antifungal Efficacy

Pyrazole-5-amine derivatives have been extensively investigated for their potential as antimicrobial and antifungal agents, demonstrating a broad spectrum of activity. nih.govresearchgate.net A series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides were synthesized and screened for their efficacy against several Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govjpsbr.org Among the synthesized compounds, derivatives 9d, 9g, and 9h were identified as having potent antimicrobial activities. jpsbr.org The screening included bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and fungi like Aspergillus niger and Candida albicans. nih.gov

Other studies have highlighted the effectiveness of pyrazole derivatives against multidrug-resistant strains. For example, compounds 21c and 23h , which incorporate an imidazothiadiazole moiety, showed powerful antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, which was four times more potent than the control drug gatifloxacin. Furthermore, compound 23h demonstrated a favorable safety profile with no cytotoxicity to human LO2 cells and no hemolytic activity.

The structural modifications of the pyrazole ring are key to their antimicrobial potency. The introduction of different functional groups and heterocyclic rings can significantly enhance their activity. For example, pyrazole-thiobarbituric acid derivatives have shown high activity against C. albicans (MIC = 4 µg/L) and various Gram-positive bacteria (MIC = 16 µg/L). Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have demonstrated a good antibacterial spectrum, with some compounds showing MICs ranging from 0.187 to 0.50 µg/mL against S. aureus, E. faecalis, and P. aeruginosa.

| Compound | Organism | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| Compound 3 | E. coli (Gram-negative) | 0.25 | |

| Compound 4 | S. epidermidis (Gram-positive) | 0.25 | |

| Compound 2 | A. niger (Fungus) | 1 | |

| Compound 21c | Multi-drug resistant bacteria | 0.25 | |

| Compound 23h | Multi-drug resistant bacteria | 0.25 | |

| Pyrazolo[1,5-a]pyrimidine 6 | S. aureus, E. faecalis, P. aeruginosa | 0.187 - 0.375 |

The antimicrobial mechanisms of pyrazole-5-amine derivatives are multifaceted. One proposed mechanism involves the modulation of oxidative stress within microbial cells. Several 5-aminopyrazole derivatives have demonstrated significant antioxidant properties and the ability to interfere with oxidative processes. For example, certain derivatives were found to strongly inhibit superoxide (B77818) anion production and lipid peroxidation. researchgate.net

In studies using human platelets as a model for inflammation and oxidative stress, 5-aminopyrazole derivatives remarkably inhibited the production of Reactive Oxygen Species (ROS). This ability to mitigate oxidative stress is a promising therapeutic strategy, as many pathological conditions are linked to oxidative damage. researchgate.net By scavenging free radicals and inhibiting enzymes like NADPH oxidase, these compounds can protect cells from oxidative damage, a mechanism that may also contribute to their antimicrobial effects by disrupting the delicate redox balance within pathogens. researchgate.net The antioxidant potential of pyrazole derivatives has been confirmed in various assays, including the DPPH free radical scavenging test.

Information specifically detailing the impact of disulfide moieties on the antimicrobial activity of 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine and its direct derivatives is not extensively available in the reviewed literature. Broader reviews on pyrazole derivatives mention disulfide compounds in the context of cytotoxic activity, but a clear structure-activity relationship linking disulfide bridges to an antimicrobial mechanism in this specific class of pyrazoles is not well-established.

Studies as Kinase Inhibitors (e.g., FLT3, VEGFR2, B-Raf, p38α MAP Kinase)

The 5-aminopyrazole scaffold is a well-established pharmacophore for the development of potent and selective kinase inhibitors, which are critical in cancer therapy.

FLT3 Inhibitors: Fms-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML). Pyrazole-urea based scaffolds have been designed as novel type II FLT3 inhibitors. Medicinal chemistry-driven optimization has led to the identification of metabolically stable and selective FLT3 inhibitors with nanomolar enzymatic and cellular activity. For example, modifying the structure of the potent FLT3 inhibitor FN-1501 led to the development of 1H-pyrazole-3-carboxamide derivatives, with compound 8t showing extremely strong activity against FLT3 (IC₅₀: 0.089 nM) and its various mutants (IC₅₀ < 5 nM).

VEGFR2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a crucial mediator of angiogenesis, the formation of new blood vessels that tumors need to grow. meddocsonline.org Several pyrazole derivatives have been identified as potent VEGFR2 inhibitors. Compound 6b , a pyrazole N-Mannich base, exhibited an IC₅₀ value of 0.2 μM against VEGFR2. In another study, fused pyrazole derivatives were investigated, with compound 9 emerging as the most potent VEGFR2 inhibitor (IC₅₀ = 0.22 μM). Docking studies have supported the binding of these compounds within the active site of the VEGFR2 enzyme.

B-Raf Inhibitors: The B-Raf kinase, particularly the V600E mutant, is a major driver in several cancers, including melanoma. A novel series of ATP-competitive B-Raf inhibitors based on a pyrazolo[1,5-a]pyrimidine scaffold demonstrated excellent cellular potency and high selectivity for B-Raf. Further optimization of this series led to compound 17 , which is potent, selective, and orally available. Additionally, pyrazolyl indoline-based coumarin (B35378) derivatives have been designed as dual B-RafV600E and VEGFR-2 inhibitors, with several compounds showing IC₅₀ values around 1 μM against melanoma cells. mdpi.com

p38α MAP Kinase Inhibitors: The 5-aminopyrazole core is also a key feature in inhibitors of p38α mitogen-activated protein kinase (MAPK), an enzyme involved in inflammatory responses. nih.govresearchgate.net Screening of a DNA-encoded small molecule library identified the highly specific and potent p38αMAPK inhibitor VPC00628 (IC₅₀ = 7 nM), which features a 5-aminopyrazole scaffold. researchgate.net X-ray crystallography confirmed that this compound interacts with the ATP binding site of the kinase. researchgate.net

| Compound | Kinase Target | Activity (IC₅₀) | Source |

|---|---|---|---|

| Compound 8t | FLT3 | 0.089 nM | |

| VPC00628 | p38α MAPK | 7 nM | researchgate.net |

| Compound 9 | VEGFR2 | 0.22 µM | |

| Compound 6b | VEGFR2 | 0.2 µM | |

| Compound 4j | BRAFV600E | 0.13 µM | mdpi.com |

| Compound 4j | VEGFR-2 | 0.11 µM | mdpi.com |

Receptor Antagonist Research (e.g., Cannabinoid Receptors)

Pyrazole derivatives have been instrumental in the study of the cannabinoid system, leading to the development of potent and specific antagonists for the brain cannabinoid receptor (CB1). The biarylpyrazole SR141716A (Rimonabant) served as a lead compound for extensive SAR studies aimed at characterizing cannabinoid receptor binding sites.

These studies identified key structural requirements for potent and selective CB1 receptor antagonism. These include:

A para-substituted phenyl ring at the 5-position of the pyrazole.

A carboxamido group at the 3-position.

A 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.

The most potent compound identified in this series featured a p-iodophenyl group at the 5-position, a piperidinyl carboxamide at the 3-position, and a 2,4-dichlorophenyl group at the 1-position. The design of rigid analogs of Rimonabant, such as 1,4-dihydroindeno[1,2-c]pyrazole derivatives, has also been explored to understand the impact of structural constraints on receptor binding and selectivity. These antagonists are valuable pharmacological tools for understanding the mechanisms of cannabinoid agonists and have therapeutic potential for antagonizing the side effects of cannabimimetic agents.

Enzyme Inhibition Studies (e.g., Cyclooxygenase-2, PDE-5)

Cyclooxygenase-2 (COX-2) Inhibitors: Pyrazole derivatives are famously represented in the class of selective COX-2 inhibitors, with Celecoxib being a prime example. A series of 1,5-diarylpyrazole derivatives containing a sulfonamide group were evaluated for their ability to block the COX-2 enzyme. Extensive SAR studies led to the identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib), which demonstrated potent and selective COX-2 inhibition both in vitro and in vivo. These agents are used to treat inflammation and pain associated with conditions like osteoarthritis and rheumatoid arthritis.

Phosphodiesterase-5 (PDE-5) Inhibitors: The pyrazole scaffold is also present in well-known phosphodiesterase 5 (PDE-5) inhibitors like Sildenafil. PDE-5 inhibitors are used to treat erectile dysfunction and pulmonary arterial hypertension. Interestingly, the COX-2 inhibitor Celecoxib was found to have an off-target inhibitory effect on PDE-5. nih.gov This discovery inspired the synthesis of a series of 1,3,5-trisubstituted pyrazoline compounds derived from the celecoxib scaffold, which were optimized to enhance PDE-5 inhibition while eliminating COX-2 activity. nih.gov SAR studies revealed that a non-planar pyrazoline core was more favorable for PDE-5 inhibition than a planar pyrazole ring and that a carboxylic acid group on the 1-phenyl substituent was essential for activity. nih.gov These modifications resulted in new PDE-5 inhibitors with a 20-fold improvement in potency. nih.gov

Plant Biological Activity Modulation (e.g., Ethylene (B1197577) Mimicry in Arabidopsis)

Pyrazole derivatives have been extensively investigated for their roles in agriculture, serving as herbicides, fungicides, and plant growth regulators. google.comresearchgate.net A significant area of research has been the modulation of plant biological pathways, including the mimicry of plant hormones like ethylene. Ethylene, a gaseous hormone, regulates numerous physiological processes such as seed germination, fruit ripening, senescence, and stress responses. nih.gov

A key manifestation of ethylene activity in dark-grown seedlings is the "triple response," which includes the inhibition of hypocotyl and root elongation and the exaggeration of the apical hook. nih.gov Research into pyrazole derivatives has identified compounds that can induce this specific response in Arabidopsis thaliana, indicating they function as ethylene mimics.

In a notable study, twenty-seven analogues of pyrazole derivatives were synthesized to investigate their structure-activity relationships in inducing the triple response in Arabidopsis seedlings. nih.gov The findings demonstrated that specific structural modifications significantly influence the ethylene-like activity of these compounds. The compound 3,4-Dichloro-N-methyl-N-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide (designated as C26) was identified as particularly potent. nih.gov At a concentration of 10 µM, C26 induced an exaggerated apical hook with a curvature of 300±23 degrees, substantially more pronounced than that caused by the ethylene prodrug ethephon (128±19 degrees) or the untreated control (58±16 degrees). nih.gov Furthermore, C26 demonstrated potent inhibition of stem and root elongation, with effects comparable to ethephon. nih.gov

Another study corroborated these findings by synthesizing a fluorescently labeled pyrazole derivative, EH-DF , which also successfully induced a triple response in Arabidopsis seedlings, confirming the ethylene-mimicking capabilities of this class of compounds. nih.gov

The structure-activity relationship (SAR) data from these studies highlight the importance of the substituents on the pyrazole ring and associated moieties for ethylene-like activity.

| Compound ID | Structure | Key Activity in Arabidopsis thaliana (at 10 µM) | Reference |

| C26 | 3,4-Dichloro-N-methyl-N-[(1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide | Potently induces "triple response": exaggerated apical hook (300° curvature), reduced stem elongation (0.25 cm), and inhibited root growth. | nih.gov |

| Ethephon | (2-Chloroethyl)phosphonic acid | Induces "triple response": apical hook (128° curvature), reduced stem elongation (0.69 cm). Used as a positive control. | nih.gov |

| EH-DF | Fluorescently labeled pyrazole derivative with a dansyl moiety | Induces "triple response": reduces hypocotyl and root length, increases apical hook curvature. | nih.gov |

Beyond ethylene mimicry, other pyrazole derivatives have been shown to induce systemic acquired resistance (SAR), a potent innate immunity system in plants. For instance, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) was characterized as an effective SAR inducer in Arabidopsis, enhancing resistance against bacterial and fungal pathogens. mdpi.com This activity is mediated through the salicylic (B10762653) acid (SA) signaling pathway. mdpi.com Other derivatives function as inhibitors of photosynthetic electron transport, a common mechanism for herbicides. acs.org

Pyrazole-5-amines as Privileged Pharmacophores in Pharmaceutical Development

The pyrazole nucleus is widely regarded as a "privileged pharmacophore" in medicinal chemistry and drug discovery. nih.govresearchgate.net This designation is due to the scaffold's ability to bind to a wide range of biological targets with high affinity, leading to its presence in numerous clinically successful drugs. nih.gov The structural versatility of the pyrazole ring, with its multiple sites for substitution, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize interaction with specific enzymes and receptors. researchgate.net

Pyrazole-5-amine derivatives serve as crucial building blocks for the synthesis of a vast array of bioactive molecules. mdpi.com The pyrazole core is a key feature in many FDA-approved drugs demonstrating a wide spectrum of pharmacological activities. nih.gov These activities include anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic effects. mdpi.comresearchgate.net

The therapeutic success of pyrazole-based drugs underscores the importance of this scaffold:

Celecoxib: A selective COX-2 inhibitor used as an anti-inflammatory drug.

Sildenafil: A phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.

Rimonabant: A cannabinoid receptor antagonist formerly used as an anorectic anti-obesity drug.

Fipronil: A broad-spectrum insecticide. mdpi.com

The 5-amino group in pyrazole-5-amines is a particularly useful functional handle for chemical modification, enabling the construction of fused heterocyclic systems and diverse libraries of compounds for drug screening. mdpi.com The adaptability of the 5-aminopyrazole structure has inspired the development of compounds with applications as antioxidants, enzyme inhibitors, and anti-tuberculosis agents, further cementing its status as a privileged structure in pharmaceutical development. mdpi.com

Applications of 1 Cyclobutyl 3 Methyl 1h Pyrazol 5 Amine and Its Derivatives Beyond Medicinal Chemistry

Role as Chemical Building Blocks for Synthesis of Complex Heterocyclic Compounds

Aminopyrazoles, including 1-Cyclobutyl-3-methyl-1H-pyrazol-5-amine, are highly valued as versatile building blocks in organic synthesis. mdpi.commdpi.com Their structure contains multiple reactive sites—specifically, four nucleophilic centers (the two ring nitrogens, the C4 carbon, and the exocyclic amine) and an electrophilic C5 position—which allows for a diverse range of chemical transformations. mdpi.comresearchgate.net This polyfunctionality makes them ideal starting materials for constructing more complex, fused heterocyclic systems. mdpi.comresearchgate.net

A primary application of aminopyrazoles is in their role as 1,3-dinucleophiles. researchgate.netscirp.org They readily react with 1,3-bielectrophilic reagents, leading to the formation of fused pyrazole (B372694) structures. One of the most prominent examples is the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant applications in various chemical fields. mdpi.comresearchgate.net The reaction typically involves the cyclocondensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent. scirp.org

The strategic functionalization of the pyrazole ring, either by introducing specific groups in the initial reagents or through subsequent aromatic substitution reactions, allows for the synthesis of a vast library of derivatives. mdpi.com For instance, the reaction of α,β-unsaturated nitriles with hydrazine (B178648) derivatives is a common method to produce 5-aminopyrazoles, which can then be used as precursors for further synthesis. mdpi.com These synthetic strategies underscore the importance of aminopyrazoles as foundational scaffolds for generating molecular diversity. nih.govnih.gov

Table 1: Examples of Complex Heterocyclic Systems Synthesized from Aminopyrazole Precursors

| Precursor Class | Reagent Type | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 5-Aminopyrazoles | 1,3-Dicarbonyl Compounds | Pyrazolo[1,5-a]pyrimidines | mdpi.comresearchgate.net |

| 5-Aminopyrazoles | Isocyanides, Aldehydes | Imidazo[1,2-b]pyrazoles | scirp.org |

| 5-Aminopyrazole-4-carbonitrile | Hydrazine Hydrate (B1144303) | Pyrazolo[3,4-c]pyrazoles | nih.gov |

Applications in Materials Science

The utility of pyrazole derivatives extends into materials science, where their distinct chemical and physical properties are harnessed to create novel polymers and supramolecular structures. mdpi.com The pyrazole scaffold's structural versatility allows for its incorporation into various materials, imparting specific functions and characteristics. mdpi.com

Pyrazole-containing compounds are explored in polymer chemistry and for the development of advanced materials due to their unique photophysical properties. mdpi.com Derivatives designed with conjugated systems can exhibit intrinsic fluorescence and other optical behaviors, making them suitable for creating sensors and other organic electronic materials. mdpi.com The ability to functionalize the pyrazole ring allows for the fine-tuning of these properties to meet the demands of specific material applications. mdpi.commdpi.com

Furthermore, the coordination capabilities of pyrazoles are significant in this field. They can act as ligands, binding to metal ions to form coordination polymers and metal-organic frameworks (MOFs). These materials are known for their high porosity and surface area, making them useful in gas storage, separation, and catalysis.

Use in Agrochemical Research and Crop Protection

Pyrazole derivatives have emerged as a crucial class of compounds in modern agrochemical research, contributing to the development of new herbicides, fungicides, and insecticides. nih.govmdpi.com The pyrazole ring is a key structural motif in several commercial pesticides, valued for its metabolic stability and ability to interact with specific biological targets in pests and pathogens. mdpi.comnih.gov

A notable application is in the development of antiviral agents for crop protection. For example, a series of novel 1,5-disubstituted-4-pyrazole analogs have been designed to combat the Tobacco Mosaic Virus (TMV). nih.gov Research has shown that certain pyrazole derivatives can bind effectively to the TMV coat protein (TMV-CP), disrupting its self-assembly process. nih.gov This mechanism breaks the structural integrity of the virus, rendering it unable to infect plant cells. nih.gov This targeted approach provides a structural basis for designing more effective agents against plant viruses. nih.gov

In addition to antiviral research, pyrazole derivatives are prominent in fungicides. Pyrazole-carboxamides, for instance, are the basis for several succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides, such as Inpyrfluxam and Fluindapyr. nih.gov These compounds target a crucial enzyme in the respiratory chain of pathogenic fungi, effectively controlling a wide range of plant diseases.

Table 2: Pyrazole Derivatives in Agrochemical Research

| Compound Class | Target Application | Mechanism of Action | Reference |

|---|---|---|---|

| 1,5-disubstituted-4-pyrazole analogs | Antiviral (TMV) | Binds to TMV-Coat Protein, blocking viral self-assembly | nih.gov |

Development of Fluorescent Agents and Dyes

The inherent aromaticity and tunable electronic properties of the pyrazole ring make its derivatives excellent candidates for the development of dyes and fluorescent agents. nih.gov Specifically, aminopyrazoles serve as versatile intermediates in the synthesis of azo dyes. These dyes are produced through diazotization of the amino group followed by coupling with various aromatic compounds, or by using the aminopyrazole itself as a coupling component. nih.gov

The resulting pyrazole-based azo dyes have been successfully applied to a variety of fibers, including wool and polyester, demonstrating their practical utility in the textile industry. The structural modifications on the pyrazole ring and the coupling partner allow for the synthesis of a wide spectrum of colors. nih.govresearchgate.net

Beyond traditional dyeing, pyrazole derivatives with extended conjugation are investigated for their photophysical properties. mdpi.com These molecules can exhibit strong fluorescence, a property that is highly valuable for creating fluorescent probes and sensors. Such sensors can be designed to detect specific ions or molecules through changes in their fluorescence intensity or wavelength, finding applications in environmental monitoring and biological imaging. mdpi.commdpi.com

Table 3: Applications of Pyrazole-Based Dyes

| Dye Type | Synthesis Method | Application | Key Property | Reference |

|---|---|---|---|---|

| 3-substituted 5-amino-4-arylazopyrazoles | Coupling of diazotized aryl amines with 5-aminopyrazoles | Disperse dyes for wool and polyester | Good fastness properties |

Photochemical Molecular Switches and Self-Assembly in Materials Science

The dynamic nature of certain pyrazole derivatives allows for their use in advanced applications such as molecular switches and self-assembling systems. Photochromic pyrazole compounds can function as molecular switches, changing their structure and properties in response to light. mdpi.com For instance, a diazabicyclo[3.1.0]hex-3-ene derivative containing a pyrazole moiety exhibits photochromism, transitioning from a colorless to a colored state upon exposure to UV light. mdpi.com This reversible process is driven by the light-induced cleavage of a C-N bond, leading to the formation of a colored ylide. Such systems have potential applications in optical data storage and light-sensitive materials. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|